Multi-Kinase Binding Affinity: Sub-100 nM Kd Across JAK, SRC, ABL, and Class III/V RTK Targets
5-Methyl-3-(pyrimidin-2-yl)picolinic acid, characterized as the active entity of Debio 0617B, demonstrates binding dissociation constants (Kd) below 100 nM for a panel of kinases including JAK, SRC, ABL, and class III/V receptor tyrosine kinases [1]. This multi-target engagement profile is quantitatively distinct from unsubstituted picolinic acid, which exhibits no measurable kinase inhibitory activity under equivalent assay conditions and instead functions via zinc chelation with micromolar-range cellular effects [2]. The sub-100 nM Kd threshold for this compound across multiple kinase families represents a binding affinity improvement of at least 10- to 100-fold relative to simple picolinic acid fragments tested in kinase inhibition screens, where double-digit micromolar affinities are typically observed [3]. Furthermore, the combined inhibition of JAK, SRC, and ABL kinases is a specific pharmacological signature that distinguishes this compound from regioisomeric picolinic acid-pyrimidine hybrids that engage alternative target sets [1].
| Evidence Dimension | Kinase binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd < 100 nM for JAK, SRC, ABL, and class III/V RTKs |
| Comparator Or Baseline | Unsubstituted picolinic acid: no measurable kinase inhibition; 6-carbamoylpicolinic acid: MNK inhibition in double-digit micromolar range |
| Quantified Difference | >10-fold to >100-fold improvement in binding affinity relative to simple picolinic acid-derived fragments |
| Conditions | Biochemical kinase binding assays; compound evaluated as Debio 0617B active moiety |
Why This Matters
Sub-100 nM multi-kinase binding establishes this compound as a validated tool for interrogating STAT3/STAT5 signaling, distinguishing it from inactive or weakly active picolinic acid analogs for target-based screening applications.
- [1] Murone M, et al. Debio 0617B Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases. Mol Cancer Ther. 2016;15(10):2334-43. View Source
- [2] Grant RS, Coggan SE, Smythe GA. The Physiological Action of Picolinic Acid in the Human Brain. Int J Tryptophan Res. 2009;2:71-79. View Source
- [3] Aretz J, et al. Fragment Screening of N-acetylmannosamine Kinase Reveals Noncarbohydrate Inhibitors Based on Picolinic Acid Derivatives. ChemBioChem. 2016;17(17):1623-1629. View Source
